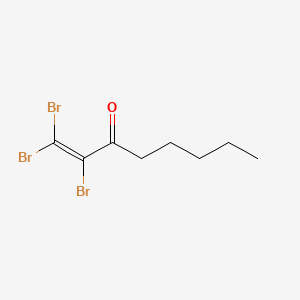

1-Octen-3-one, 1,1,2-tribromo-

Description

Contextualization and Research Significance of Halogenated Ketones

Halogenated ketones, particularly α-haloketones, are a well-studied class of organic compounds. Their significance stems from the presence of two electrophilic centers—the carbonyl carbon and the halogen-bearing carbon—which makes them highly reactive towards a variety of nucleophiles. This dual reactivity allows for their use in the synthesis of a wide array of heterocyclic compounds, which are scaffolds for many pharmaceuticals and biologically active molecules.

The presence of multiple halogen atoms, as in polyhalogenated ketones, further modifies the electronic properties and steric environment of the molecule. This can lead to unique reactivity patterns and the potential for selective chemical transformations. Research into polyhalogenated compounds is also driven by their occurrence in nature and their potential environmental and toxicological relevance, prompting studies into their detection, degradation, and effects. researchgate.netnih.gov

Overview of Scholarly Research Trajectories Pertaining to 1-Octen-3-one (B146737), 1,1,2-tribromo-

Direct scholarly research focusing exclusively on 1-Octen-3-one, 1,1,2-tribromo- is limited. However, its identity as a derivative of 1-octen-3-one with three bromine atoms attached to the first and second carbon atoms is established. ontosight.ai The parent compound, 1-octen-3-one, is a known flavor component found in mushrooms. fiu.edu The tribrominated derivative is primarily recognized as an intermediate in the synthesis of other organic compounds and as a reagent in chemical reactions, such as the bromination of alkenes. ontosight.ai

General properties of 1-Octen-3-one, 1,1,2-tribromo- are summarized in the table below.

| Property | Value |

| Molecular Formula | C₈H₁₁Br₃O |

| Molecular Weight | 346.92 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Odor | Pungent |

| Solubility | Slightly soluble in water |

| Density | Approximately 1.83 g/cm³ |

| Table 1: Physicochemical Properties of 1-Octen-3-one, 1,1,2-tribromo-. ontosight.ai |

The synthesis of such a compound would likely involve the halogenation of the parent α,β-unsaturated ketone, 1-octen-3-one. The synthesis of α-bromo ketones is a well-established transformation in organic chemistry, often proceeding through the reaction of an enol or enolate with a bromine source. cecri.res.in The preparation of polybrominated ketones can be achieved through various methods, including the use of excess brominating agents or specific catalytic systems. researchgate.netcdnsciencepub.com For instance, the reaction of ketones with an aqueous H₂O₂–HBr system has been shown to be an effective method for producing dibromo ketones. researchgate.net

The reactivity of 1-Octen-3-one, 1,1,2-tribromo- is expected to be dominated by the presence of the tribrominated carbon centers and the conjugated ketone. The 1,1,2-tribromo substitution pattern suggests potential for haloform-type reactions or rearrangements under basic conditions. The α,β-unsaturated ketone moiety allows for conjugate addition reactions. pressbooks.pub

Identification of Key Academic Research Gaps and Future Directions

The current body of academic literature presents a clear research gap concerning the specific compound 1-Octen-3-one, 1,1,2-tribromo-. While the broader class of halogenated ketones is well-documented, this particular molecule remains largely unexplored.

Future research should be directed towards several key areas:

Synthesis and Characterization: Development and optimization of synthetic routes to 1-Octen-3-one, 1,1,2-tribromo- are needed. This includes detailed studies on the regioselectivity and stereoselectivity of the bromination of 1-octen-3-one. Comprehensive spectroscopic analysis (NMR, IR, Mass Spectrometry) would be essential to fully characterize the compound.

Reactivity Studies: A systematic investigation of the reactivity of 1-Octen-3-one, 1,1,2-tribromo- with various nucleophiles and under different reaction conditions is warranted. This could unveil novel synthetic methodologies and lead to the creation of new molecular scaffolds.

Computational Analysis: Theoretical studies could provide insights into the electronic structure, conformational preferences, and reaction mechanisms of this polyhalogenated ketone, guiding experimental work.

Potential Applications: Given that related compounds have shown potential biological activities, screening 1-Octen-3-one, 1,1,2-tribromo- for antimicrobial or antifungal properties could be a fruitful area of investigation. ontosight.ai Its utility as a building block for more complex molecules in medicinal or materials chemistry also remains to be explored.

Addressing these research gaps will not only enhance our understanding of this specific compound but also contribute to the broader knowledge of polyhalogenated organic compounds, a class of molecules with significant and diverse chemical importance.

Structure

2D Structure

3D Structure

Properties

CAS No. |

64785-96-2 |

|---|---|

Molecular Formula |

C8H11Br3O |

Molecular Weight |

362.88 g/mol |

IUPAC Name |

1,1,2-tribromooct-1-en-3-one |

InChI |

InChI=1S/C8H11Br3O/c1-2-3-4-5-6(12)7(9)8(10)11/h2-5H2,1H3 |

InChI Key |

CNMOSZIVTRYXIH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(=O)C(=C(Br)Br)Br |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies for 1 Octen 3 One, 1,1,2 Tribromo

Established Laboratory Synthesis Routes to 1-Octen-3-one (B146737), 1,1,2-tribromo-

The synthesis of 1-Octen-3-one, 1,1,2-tribromo-, a derivative of 1-octen-3-one, is primarily achieved through the electrophilic bromination of its precursor, 1-octen-3-one. ontosight.ai This process involves the addition of bromine across the carbon-carbon double bond and substitution at the α-carbon to the carbonyl group.

Precursor Chemistry and Reaction Pathways

The principal precursor for the synthesis of 1-Octen-3-one, 1,1,2-tribromo- is 1-octen-3-one. The synthesis of 1-octen-3-one can be accomplished through several established methods:

Oxidation of 1-Octen-3-ol: A common and efficient method involves the oxidation of the corresponding secondary alcohol, 1-octen-3-ol. ontosight.aiorganic-chemistry.org Various oxidizing agents can be employed for this transformation.

Grignard Reaction: The reaction of a Grignard reagent, specifically amylmagnesium bromide, with acrolein provides a direct route to 1-octen-3-ol, which can then be oxidized to 1-octen-3-one. wikipedia.orgfiu.edu

Aldol Condensation: Condensation reactions involving hexanal (B45976) and formaldehyde (B43269) can also be utilized to construct the carbon skeleton of 1-octen-3-one. fiu.edu

Isomerization of Allylic Alcohols: Catalytic isomerization of certain allylic alcohols can yield 1-octen-3-one. chemicalbook.com

Once the 1-octen-3-one precursor is obtained, the subsequent tribromination is typically achieved by reacting it with a brominating agent, such as molecular bromine (Br₂), often in the presence of a suitable solvent. The reaction of 1-octen-3-one with bromine is expected to lead to the formation of the tetrabrominated analog, 1-Octen-3-one, 1,1,2,4-tetrabromo-, when a catalyst is used, suggesting that controlling the stoichiometry and reaction conditions is crucial for obtaining the desired tribromo- derivative. ontosight.ai

The general pathway for the formation of 1-Octen-3-one, 1,1,2-tribromo- involves both the addition of bromine across the C1-C2 double bond and the substitution of the hydrogen atom at the C2 position (α to the carbonyl group).

Optimization of Reaction Conditions and Yields

Specific optimized conditions and yields for the synthesis of 1-Octen-3-one, 1,1,2-tribromo- are not extensively detailed in publicly available literature. However, based on general knowledge of halogenation reactions of α,β-unsaturated ketones, several parameters can be adjusted to optimize the synthesis.

| Parameter | Variation | Expected Outcome on Yield and Selectivity |

| Brominating Agent | Br₂, N-Bromosuccinimide (NBS) | Br₂ is a common and potent brominating agent. NBS can be a milder alternative, potentially offering better control over the extent of bromination. acs.orgmasterorganicchemistry.com |

| Solvent | Acetic Acid, Carbon Tetrachloride, Dichloromethane | The choice of solvent can influence the reaction rate and the solubility of reactants and intermediates. Acetic acid can also act as a catalyst in acid-catalyzed halogenations. libretexts.orglibretexts.org |

| Catalyst | Acid (e.g., HBr, PTSA), Lewis Acid | Acid catalysts can promote the formation of the enol intermediate, facilitating α-bromination. acs.orgmasterorganicchemistry.com Lewis acids may also be employed to activate the enone system. |

| Temperature | Room Temperature to Reflux | Higher temperatures generally increase the reaction rate but may lead to over-bromination or side reactions. Careful temperature control is necessary. |

| Stoichiometry | Molar ratio of 1-octen-3-one to brominating agent | Precise control over the amount of brominating agent is critical to achieve the desired degree of bromination and avoid the formation of tetra- or other polybrominated species. |

By systematically varying these conditions, it is plausible to develop a protocol that maximizes the yield of 1-Octen-3-one, 1,1,2-tribromo- while minimizing the formation of unwanted byproducts.

Novel Approaches in the Synthesis of 1-Octen-3-one, 1,1,2-tribromo- Analogs and Derivatives

While specific novel synthetic routes for 1-Octen-3-one, 1,1,2-tribromo- are not prominent in the literature, recent advancements in the synthesis of halogenated enones and related compounds can be considered as analogous strategies for creating derivatives.

Selenium Dioxide-Mediated Bromination: A method for the synthesis of α,β-unsaturated α′-bromoketones and α′,α′-dibromoketones using N-bromosuccinimide (NBS) in the presence of selenium dioxide (SeO₂) and p-toluenesulfonic acid (PTSA) has been reported. acs.org This approach could potentially be adapted for the controlled bromination of 1-octen-3-one to yield specific bromo-derivatives.

One-Pot Multi-Component Reactions: A one-pot, three-component reaction involving cyclopropyl (B3062369) ketones, aldehydes, and secondary amines has been developed for the synthesis of α-substituted α,β-enones. nih.gov Such strategies could be explored for the synthesis of functionalized 1-octen-3-one analogs that could then undergo bromination.

Synthesis of α-Haloenones from α,α-Dihalo-β-acetoxyketones: The selective synthesis of α-haloenones has been achieved from α,α-dihalo-β-acetoxyketones, highlighting the tunable reactivity of halogenated ketones. researchgate.net This suggests that derivatives of 1-octen-3-one could be accessed through the transformation of other polyhalogenated precursors.

These novel methodologies showcase the ongoing efforts to develop more efficient and selective ways to synthesize complex halogenated molecules, which could be applied to the synthesis of a wider range of 1-Octen-3-one, 1,1,2-tribromo- analogs.

Mechanistic Insights into the Bromination of Octenones Leading to 1-Octen-3-one, 1,1,2-tribromo-

The formation of 1-Octen-3-one, 1,1,2-tribromo- from 1-octen-3-one involves a combination of electrophilic addition to the alkene and α-halogenation of the ketone. The likely mechanistic pathway proceeds as follows:

Electrophilic Addition of Bromine to the Double Bond: The reaction initiates with the electrophilic attack of a bromine molecule (Br₂) on the carbon-carbon double bond (C1=C2) of 1-octen-3-one. This leads to the formation of a cyclic bromonium ion intermediate.

Nucleophilic Attack by Bromide: A bromide ion (Br⁻), generated in the first step, then attacks one of the carbons of the bromonium ion. This results in the opening of the three-membered ring and the formation of a dibromo-intermediate, 1,2-dibromo-octan-3-one.

Acid-Catalyzed Enolization: In the presence of an acid catalyst (which can be HBr generated in situ or added), the resulting ketone undergoes enolization. The carbonyl oxygen is protonated, making the α-hydrogen more acidic. Subsequent deprotonation at the C2 position leads to the formation of an enol intermediate. masterorganicchemistry.comlibretexts.orglibretexts.org

α-Bromination of the Enol: The electron-rich double bond of the enol then acts as a nucleophile, attacking another molecule of bromine. This step introduces a third bromine atom at the C2 position.

Deprotonation: Finally, deprotonation of the carbonyl oxygen regenerates the ketone functionality, yielding the final product, 1-Octen-3-one, 1,1,2-tribromo-.

The substitution pattern of two bromine atoms on C1 and one on C2 is a result of the initial addition to the double bond followed by the kinetically favored α-bromination of the resulting saturated ketone. The presence of the electron-withdrawing carbonyl group deactivates the double bond towards electrophilic addition compared to a simple alkene, but the reaction can still proceed under appropriate conditions.

Formation Pathways and Environmental Precursor Analysis of 1 Octen 3 One, 1,1,2 Tribromo

Mechanistic Studies of 1-Octen-3-one (B146737), 1,1,2-tribromo- Formation in Water Treatment Processes

The formation mechanism of brominated DBPs is initiated by the oxidation of bromide ions present in the source water, which then react with organic precursors.

The creation of brominated disinfection byproducts is fundamentally linked to the reaction between a disinfectant and natural organic matter (NOM) in water sources containing bromide. nih.gov Disinfectants such as chlorine (hypochlorous acid) are strong oxidizing agents capable of oxidizing the bromide ion (Br⁻) to reactive bromine species like hypobromous acid (HOBr). researchgate.netwikipedia.org These reactive species are key to the formation of brominated DBPs. researchgate.net

Natural organic matter is a complex mixture of organic compounds derived from decaying plant and microbial matter; it serves as the primary precursor for DBPs. researchgate.net While NOM is a heterogeneous mixture, specific compounds within it act as DBP precursors. A probable direct precursor for 1-octen-3-one, 1,1,2-tribromo- is the α,β-unsaturated ketone, 1-octen-3-one. This compound is a known natural product, identified as a volatile organic compound emitted by various fungi, mushrooms, and algae, which are significant contributors to aquatic NOM. researchgate.netacs.org

The proposed mechanistic pathway involves an electrophilic attack by the reactive bromine species (e.g., HOBr) on the electron-rich carbon-carbon double bond of 1-octen-3-one. Studies on the reactions of other α,β-unsaturated carbonyl compounds confirm their reactivity with free chlorine and free bromine. researchgate.net This initial attack would be followed by subsequent addition and substitution reactions to yield the stable 1-octen-3-one, 1,1,2-tribromo- molecule.

Several water chemistry parameters critically influence the rate and extent of brominated DBP formation. While specific data for 1-octen-3-one, 1,1,2-tribromo- is unavailable, the general trends for brominated DBPs are well-established.

Bromide Concentration: The concentration of bromide ion in the source water is a controlling factor for the speciation of DBPs. researchgate.net Higher bromide levels lead to a competitive shift, favoring the formation of brominated DBPs over their chlorinated analogs. researchgate.netwikipedia.org

Disinfectant Type and Dose: The choice of disinfectant and its dosage significantly impact DBP formation. Chlorination is known to produce a wide range of DBPs. iwaponline.com Chloramination, while generally forming lower levels of regulated trihalomethanes (THMs) and haloacetic acids (HAAs), can lead to the formation of other nitrogenous DBPs. epa.gov Higher disinfectant doses and longer contact times generally increase the yield of DBPs. epa.gov

pH: The pH of the water affects both the chemical form of the disinfectant and the reactivity of the organic precursors. For instance, the equilibrium between hypochlorous acid (HOCl) and the less reactive hypochlorite (B82951) ion (OCl⁻) is pH-dependent.

Temperature: Increased water temperature generally accelerates the rate of chemical reactions, leading to higher and faster formation of DBPs. epa.gov

Below is an interactive table summarizing the influence of these parameters.

| Parameter | Effect on Brominated DBP Formation | Rationale |

| Bromide Ion (Br⁻) Conc. | Increases formation | Provides the essential bromine atoms for the reaction. Higher concentration favors bromination over chlorination. researchgate.net |

| Disinfectant Dose | Increases formation | Higher concentration of disinfectant leads to more extensive oxidation of precursors. epa.gov |

| Temperature | Increases formation rate | Higher temperatures accelerate the kinetics of the chemical reactions involved. epa.gov |

| pH | Influences speciation and rates | Affects the form of the disinfectant (e.g., HOCl vs. OCl⁻) and the ionization state of organic precursors. |

| NOM Concentration | Increases formation potential | Provides the organic backbone (precursors) necessary for DBP formation. researchgate.net |

Identification and Characterization of Precursors to 1-Octen-3-one, 1,1,2-tribromo- in Environmental Matrices

The most direct organic precursor to 1-octen-3-one, 1,1,2-tribromo- is the parent compound, 1-octen-3-one. This compound, also known as mushroom alcohol, is a well-characterized volatile organic compound found in various environmental matrices. researchgate.net Its presence in the environment is primarily due to biological activity.

Algae and fungi are significant sources of 1-octen-3-one and are major components of the natural organic matter found in surface waters used for drinking water supplies. researchgate.net Specifically, 1-octen-3-one is produced biochemically from the peroxidation of linoleic acid, a common fatty acid in many organisms. researchgate.net Therefore, water bodies experiencing algal blooms or having high inputs of terrestrial organic matter from fungal decomposition may contain higher concentrations of potential precursors like 1-octen-3-one.

The table below lists known environmental sources of the precursor, 1-octen-3-one.

| Source Category | Specific Examples |

| Fungi / Mushrooms | Matsutake, Shiitake, Penicillium species |

| Algae | Various species contributing to aquatic biomass |

| Plants | Component of breath and odorous emanations in some animals and plants nih.gov |

Modeling of Formation Kinetics under Varying Environmental Conditions

Kinetic models are essential tools for water utilities to predict and manage the formation of DBPs to ensure compliance with regulatory standards, such as the Stage 1 and Stage 2 Disinfectants and Disinfection Byproducts Rules (DBPRs). researchgate.net

Currently, no specific kinetic models for the formation of 1-octen-3-one, 1,1,2-tribromo- have been published. However, the general approach for modeling DBP formation can be described. Empirical kinetic models for regulated DBPs, like THMs and HAAs, are well-developed. nih.gov These models typically use a set of key operational and water quality parameters to predict the concentration of a DBP at a given time.

A hypothetical kinetic model for 1-octen-3-one, 1,1,2-tribromo- would likely incorporate the following variables:

Concentration of the precursor (1-octen-3-one, or a surrogate measure of reactive NOM like TOC or UV₂₅₄ absorbance)

Concentration of the disinfectant (e.g., free chlorine)

Concentration of bromide ion

pH

Temperature

Reaction time

Advanced Analytical Methodologies for the Detection and Quantification of 1 Octen 3 One, 1,1,2 Tribromo

Chromatographic Techniques for Separation and Identification

No published studies were found that specifically focus on the development, validation, or application of chromatographic methods for the analysis of 1-Octen-3-one (B146737), 1,1,2-tribromo-.

Gas Chromatography-Mass Spectrometry (GC-MS) Method Development and Validation

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Similarly, there is no documented application of LC-MS for the analysis of 1-Octen-3-one, 1,1,2-tribromo-. While LC-MS is a powerful technique for the analysis of non-volatile or thermally labile compounds, its application to this specific molecule has not been described in any accessible research.

Spectroscopic Approaches for Structural Elucidation and Trace Analysis

Detailed spectroscopic data, which is fundamental for the structural confirmation and characterization of a chemical compound, is not publicly available for 1-Octen-3-one, 1,1,2-tribromo-.

Nuclear Magnetic Resonance (NMR) Methodologies for Structural Characterization

No ¹H or ¹³C NMR spectra for 1-Octen-3-one, 1,1,2-tribromo- have been published. While spectral data for a related compound, 1,1,2-tribromo-4-chloro-1-octen-3-one, is mentioned in a spectral database, the actual spectra are not provided, and this compound differs in its substitution. spectrabase.comspectrabase.com Without NMR data, definitive structural elucidation is not possible.

Infrared (IR) and Raman Spectroscopic Techniques for Functional Group Analysis

There are no published IR or Raman spectra for 1-Octen-3-one, 1,1,2-tribromo-. These spectroscopic techniques provide vital information about the functional groups present in a molecule. For the compound , one would expect to observe characteristic absorption bands for the carbonyl group (C=O) and the carbon-carbon double bond (C=C), with their positions potentially influenced by the presence of the bromine atoms. However, no experimental data exists to confirm these details.

Development of Novel Sensor Technologies for In Situ Monitoring of 1-Octen-3-one, 1,1,2-tribromo-

The scientific literature contains no reports on the development of novel sensor technologies, such as biosensors or chemical sensors, for the specific in situ monitoring of 1-Octen-3-one, 1,1,2-tribromo-. Research in this area is typically driven by the environmental or industrial relevance of a compound, which has not been established for this particular molecule.

Challenges and Advancements in Minimizing Analytical Interference

The accurate detection and quantification of 1-Octen-3-one, 1,1,2-tribromo- in various matrices are often complicated by the presence of interfering compounds. These interferences can arise from the sample matrix itself or from the co-elution of structurally similar compounds, leading to inaccurate results. Overcoming these challenges has necessitated the development of advanced analytical methodologies and refinement of existing techniques.

A significant challenge in the analysis of halogenated organic compounds is the potential for co-elution, where multiple compounds are not adequately separated by the chromatographic system and are detected as a single peak. chromatographyonline.com This is particularly pertinent for complex environmental or biological samples that may contain a wide array of volatile and semi-volatile organic compounds. thermofisher.com For instance, in the analysis of wine, numerous volatile compounds such as other haloanisoles, geosmin, and various pyrazines can interfere with the detection of target analytes. researchgate.netresearchgate.net

Matrix effects also pose a substantial obstacle. The sample matrix can either enhance or suppress the analytical signal, leading to quantification errors. In the analysis of brominated flame retardants in polymers, for example, the polymer matrix itself has been shown to significantly affect the thermal desorption and fragmentation behavior of the analytes. nih.gov Similarly, when analyzing water samples for volatile halogenated hydrocarbons, interference from water molecules can impede accurate analysis. sdu.dk The presence of methanol (B129727) in standards can also introduce interference in purge and trap systems. cloudfront.net

To address these challenges, several advancements in analytical techniques have been implemented. The use of gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) provides higher selectivity compared to single quadrupole mass spectrometry. thermofisher.com The selected reaction monitoring (SRM) mode in GC-MS/MS allows for the specific detection of the target analyte even in the presence of co-eluting interferences. thermofisher.com

Comprehensive two-dimensional gas chromatography (GC×GC) offers significantly enhanced chromatographic resolution, providing a much greater peak capacity than single-column systems. chromatographyonline.com This technique is particularly effective for separating components in highly complex mixtures, thereby minimizing the chances of co-elution. chromatographyonline.com When coupled with a selective detector like an electron capture detector (ECD), which is highly sensitive to halogenated compounds, or a mass spectrometer, GC×GC can be a powerful tool for the analysis of trace levels of halogenated organics. chromatographyonline.com

Advancements in sample preparation techniques also play a crucial role in minimizing interference. Solid-phase microextraction (SPME) is a widely used technique for the extraction and preconcentration of volatile and semi-volatile compounds from various matrices. nih.govoup.com The choice of the appropriate SPME fiber coating is critical for selective extraction. For instance, Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fibers are often used for a wide range of compounds, while other coatings may be preferred for more specific analyses. researchgate.net Derivatization of target analytes, such as the formation of oximes from carbonyl compounds, can also enhance selectivity and sensitivity, especially when using detection methods like negative chemical ionization (NCI)-MS. researchgate.net

The table below summarizes some of the key analytical challenges and the corresponding advanced methodologies employed to minimize interference in the analysis of brominated volatile compounds, which are applicable to 1-Octen-3-one, 1,1,2-tribromo-.

| Challenge | Advancement/Mitigation Strategy | Relevant Compounds/Matrices |

| Co-elution of Isomers and Structurally Similar Compounds | Comprehensive Two-Dimensional Gas Chromatography (GC×GC) for enhanced separation. chromatographyonline.com | Halogenated organics, PCBs, Dioxins/Furans. chromatographyonline.com |

| Matrix Effects (Signal Suppression or Enhancement) | Use of matrix-matched calibration standards. nih.gov | Brominated flame retardants in polymers. nih.gov |

| Interference from Non-Volatile Matrix Components | In-tube extraction (ITEX) sampling combined with a programmable temperature vaporization (PTV) injector. thermofisher.com | Volatile organic compounds in complex matrices. thermofisher.com |

| Presence of Water in Sample | Use of hydrophobic adsorbents and dry purge cycles in purge and trap systems. cloudfront.net | Volatile organic compounds in aqueous samples. sdu.dkcloudfront.net |

| Low Analyte Concentration in Complex Samples | Solid-Phase Microextraction (SPME) for selective preconcentration. researchgate.netnih.gov | Haloanisoles, 1-octen-3-one in wine and water. researchgate.netresearchgate.netnih.gov |

| Non-specific Detection | Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) in Selected Reaction Monitoring (SRM) mode. thermofisher.com | Volatile organic compounds in drinking water. thermofisher.com |

| Interference from Reagents | Minimizing the use of solvents like methanol in standard preparation for purge and trap analysis. cloudfront.net | Halogenated volatile pollutants. cloudfront.net |

Furthermore, the development of specific derivatization reagents can aid in the selective analysis of ketones. For instance, O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) is used for the derivatization of carbonyl compounds, including 1-octen-3-one, to enhance their detectability by GC-MS, particularly with negative chemical ionization. researchgate.net

The following table details research findings on minimizing interference for related brominated and volatile compounds.

| Analytical Method | Target Analyte(s) | Matrix | Key Finding on Interference Minimization |

| GC-MS/MS | BTEX, chlorinated and brominated volatile compounds | Drinking Water | SRM acquisition mode provides higher selectivity when needed, minimizing interference from the matrix and other compounds. thermofisher.com |

| GC×GC-ECD | Halogenated organics | General | Provides much greater chromatographic resolution, separating interfering compounds like non-toxic isomers and congeners. chromatographyonline.com |

| SPME-GC-MS | 2,4,6-tribromoanisole | Wine | The use of an isotopically labeled internal standard (13C6-TBA) effectively compensates for matrix effects and improves quantification accuracy. researchgate.net |

| Purge and Trap GC | Halogenated volatile pollutants | Wastewater | Incorporating a dry purge cycle and using hydrophobic adsorbents can effectively eliminate water interference. cloudfront.net |

| DIP-MS | Brominated Flame Retardants (BFRs) | Polymers (ABS, HIPS) | While rapid, matrix effects from the polymer and other additives can affect volatilization and reactivity, requiring matrix-matched standards for reliable quantification. nih.gov |

| SPME-GC-NCI-MS | Volatile carbonyls (including 1-octen-3-one) | General | Derivatization with PFBHA coupled with NCI detection provides very low detection limits and high selectivity for carbonyl compounds. researchgate.net |

Reactivity and Degradation Pathways of 1 Octen 3 One, 1,1,2 Tribromo

Chemical Reactivity Profiles of the Tribrominated Ketone Moiety

The tribrominated ketone structure of 1-Octen-3-one (B146737), 1,1,2-tribromo- features multiple reactive sites. The carbonyl carbon (C3) is electrophilic, while the carbons bearing the bromine atoms (C1 and C2) are susceptible to nucleophilic substitution and elimination reactions. The high degree of halogenation creates a sterically hindered environment and exerts a strong inductive electron-withdrawing effect, modifying the typical reactivity of a ketone.

Nucleophilic and Electrophilic Reaction Mechanisms

Nucleophilic Reactions: The primary sites for nucleophilic attack are the carbonyl carbon and the carbons bonded to the bromine atoms.

Attack at the Carbonyl Carbon: Like other ketones, the carbonyl carbon of 1-Octen-3-one, 1,1,2-tribromo- is electrophilic due to the polarity of the carbon-oxygen double bond. libretexts.org Nucleophiles can attack this carbon, leading to a tetrahedral alkoxide intermediate. libretexts.org However, the steric bulk of the three bromine atoms on the adjacent carbons (C1 and C2) would likely hinder the approach of nucleophiles, making this reaction slower compared to less substituted ketones. youtube.com Strong nucleophiles can attack the carbonyl directly, while weaker nucleophiles may require acid catalysis to enhance the electrophilicity of the carbonyl carbon. libretexts.orgyoutube.com

Attack at Halogenated Carbons (SN2 Reactions): The bromine atoms are good leaving groups. The C-Br bonds are polarized, making the attached carbons (C1 and C2) electrophilic and susceptible to nucleophilic substitution (SN2) reactions. libretexts.org The halogen on an α-halo ketone is known to be exceptionally reactive in SN2 displacements. libretexts.orgresearchgate.net However, the presence of three bromine atoms creates significant steric hindrance, which would impede the backside attack characteristic of an SN2 mechanism, particularly at C1 which is bonded to two bromine atoms.

Electrophilic Reactions: The potential for electrophilic attack on the tribrominated ketone moiety is limited.

Enol/Enolate Formation: In the presence of acid or base, ketones can form enol or enolate intermediates, respectively. wikipedia.orgyoutube.com The α-carbon (C2) has a hydrogen atom that could potentially be abstracted to form an enolate. However, the strong electron-withdrawing effect of the three bromine atoms would increase the acidity of this α-hydrogen, potentially facilitating enolate formation under basic conditions. The resulting enol or enolate is a nucleophile and can react with electrophiles. youtube.comfiveable.me

Reactions of the Alkene: The carbon-carbon double bond (C1=C2 in the parent 1-octen-3-one) is electron-rich and a prime site for electrophilic addition. However, in the specified compound, this is a C-C single bond due to the tribromination at C1 and C2. The alkene functionality is located further down the chain between C1 and C2 of the "octen" name, which seems to be a misnomer given the saturation at C1 and C2. Assuming the double bond is elsewhere, such as in the α,β-position relative to the ketone (which is typical for "enones"), it would be susceptible to electrophilic addition of halogens (e.g., Br₂) or hydrohalic acids. masterorganicchemistry.com Such reactions typically proceed through a cyclic halonium ion intermediate, resulting in anti-addition. masterorganicchemistry.com

Stereochemical Aspects of Reactivity

The stereochemical outcomes of reactions involving 1-Octen-3-one, 1,1,2-tribromo- are influenced by the potential chirality of its carbons and the mechanisms of the reactions.

Chirality: The C2 carbon is a potential stereocenter, as it is bonded to a bromine atom, a hydrogen atom, the C1(Br₂) group, and the C3(=O) group. Therefore, the compound can exist as enantiomers.

Reactions at the Carbonyl Group: Nucleophilic addition to the prochiral carbonyl carbon can create a new chiral center at C3. libretexts.org Attack of a nucleophile from either the Re or Si face of the trigonal planar carbonyl group could lead to a mixture of diastereomers, especially if the attacking reagent is chiral or if the existing stereocenter at C2 directs the attack preferentially to one face. libretexts.org

Reactions at the Chiral Center (C2): If a nucleophilic substitution reaction occurs at C2, the stereochemical outcome depends on the mechanism. An SN2 reaction would proceed with an inversion of configuration. An SN1 reaction, which is unlikely for a secondary halide unless a stable carbocation can be formed, would lead to a racemic mixture of products. libretexts.org

Elimination Reactions: Base-induced elimination of HBr across the C2-C1 bond could occur. E2 elimination reactions have specific stereochemical requirements, typically proceeding via an anti-periplanar arrangement of the leaving groups (H and Br). fiveable.me

Hydrolysis and Solvolysis Mechanisms of 1-Octen-3-one, 1,1,2-tribromo-

Hydrolysis and solvolysis are nucleophilic substitution reactions where the nucleophile is a solvent molecule, such as water (hydrolysis) or an alcohol (alcoholysis). youtube.comquora.compearson.com For 1-Octen-3-one, 1,1,2-tribromo-, these reactions would primarily involve the cleavage of the carbon-bromine bonds.

The mechanism can be either SN1 or SN2, depending on the structure of the substrate and the reaction conditions.

SN2 Mechanism: Given that C2 is a secondary carbon, an SN2 pathway is possible. A solvent molecule (e.g., water) would act as a nucleophile, attacking the carbon and displacing a bromide ion in a single, concerted step. This is generally a slow process with a neutral nucleophile like water but can be accelerated by using a stronger nucleophile like hydroxide (B78521) ion (in alkaline hydrolysis).

SN1 Mechanism: An SN1 mechanism involves the formation of a carbocation intermediate. This pathway is generally favored for tertiary halides and less so for secondary halides. The stability of the potential carbocation at C2 would be a determining factor. The adjacent electron-withdrawing carbonyl group would destabilize a carbocation at the α-position (C2), making the SN1 pathway less likely than SN2. libretexts.org

In aqueous solution, ketones can also exist in equilibrium with their geminal diol (hydrate) form, although the equilibrium usually favors the ketone. quora.com For 1-Octen-3-one, 1,1,2-tribromo-, this would involve the addition of water across the carbonyl double bond.

Oxidation and Reduction Pathways in Aqueous and Non-Aqueous Systems

The presence of the ketone, alkene (if present and accessible), and C-Br bonds provides multiple sites for oxidation and reduction reactions.

Oxidation:

Ketone Moiety: Ketones are generally resistant to oxidation under mild conditions. libretexts.org Strong oxidizing agents can cleave the carbon-carbon bonds adjacent to the carbonyl group.

Alkene Moiety: If an accessible C=C bond is present, it can be oxidized. Common reactions include epoxidation (with peroxy acids) or oxidative cleavage (with ozone or potassium permanganate), which would break the carbon chain. colorado.eduorganic-chemistry.org

Oxidative Cleavage with Bromine: In some cases, bromine in aqueous acetic acid can oxidatively cleave certain structures to yield ketones. rsc.org

Reduction:

Ketone Reduction: The carbonyl group can be reduced to a secondary alcohol using various reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). libretexts.orgchemguide.co.uk This reduction converts the C=O group to a CH-OH group. The stereochemical outcome of this reduction can often be controlled using chiral reducing agents. wikipedia.orguwindsor.caacsgcipr.org

Reductive Dehalogenation: The carbon-bromine bonds can be cleaved via reduction. This can be achieved with various reducing agents, including zinc metal or certain metal hydrides. wikipedia.org Reduction of α-halo ketones can lead to the formation of enolates, which are valuable synthetic intermediates. wikipedia.org For a polyhalogenated compound like this, sequential removal of bromine atoms is expected, potentially leading to monohalo ketones or the fully dehalogenated parent ketone, 1-octen-3-one. wikipedia.org

Advanced Oxidation Processes (AOPs) for the Transformation of 1-Octen-3-one, 1,1,2-tribromo-

Advanced Oxidation Processes (AOPs) are a set of chemical treatment methods designed to remove organic pollutants through reactions with highly reactive species, primarily the hydroxyl radical (•OH). nih.gov These processes are effective for degrading halogenated organic compounds. researchgate.net

The degradation of 1-Octen-3-one, 1,1,2-tribromo- by AOPs would likely proceed through several pathways:

Hydroxyl Radical Attack: The •OH radical is a powerful, non-selective oxidant that can attack the molecule at multiple sites. It can abstract a hydrogen atom, add to a C=C double bond, or attack the electron-rich regions of the molecule.

Degradation Pathways: The reaction with hydroxyl radicals would initiate a cascade of reactions, leading to the cleavage of C-C and C-Br bonds. This ultimately breaks the molecule down into smaller, less harmful intermediates such as carboxylic acids, and eventually complete mineralization to carbon dioxide, water, and bromide ions. researchgate.net

Bromate (B103136) Formation: A potential side effect of AOPs (especially those involving ozone) in bromide-containing water is the formation of bromate (BrO₃⁻), an undesirable disinfection byproduct. acs.org The mechanism involves the oxidation of bromide ions and intermediate bromine species. acs.orgacs.org

Table 1: Common Advanced Oxidation Processes (AOPs) and their Radical Generation Mechanisms

| AOP Method | Primary Oxidants/Energy Source | Mechanism of •OH Generation |

|---|---|---|

| Ozonation (O₃/H₂O₂) | Ozone, Hydrogen Peroxide | O₃ + H₂O₂ → HO₂• + O₂ + H⁺; O₃ + HO₂• → •OH + O₂•⁻ + O₂ |

| UV/H₂O₂ | UV light, Hydrogen Peroxide | H₂O₂ + hv → 2 •OH |

| Fenton Reaction | Fe²⁺, Hydrogen Peroxide | Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻ |

| Photo-Fenton | Fe²⁺/Fe³⁺, H₂O₂, UV light | Enhanced •OH production via photoreduction of Fe³⁺ to Fe²⁺ |

| Photocatalysis (e.g., TiO₂) | Semiconductor (TiO₂), UV light | TiO₂ + hv → e⁻ + h⁺; h⁺ + H₂O → •OH + H⁺ |

Electrochemical Degradation Mechanisms

Electrochemical methods offer a versatile approach for the degradation of persistent organic pollutants, including halogenated compounds. nih.gov The degradation can occur through direct or indirect oxidation/reduction at the electrode surface.

Direct Electrochemical Oxidation: The 1-Octen-3-one, 1,1,2-tribromo- molecule could be directly oxidized at the anode surface by transferring electrons to the electrode. This process typically requires a high anode potential.

Indirect Electrochemical Oxidation: This is often the more efficient pathway. Oxidizing agents, such as hydroxyl radicals (•OH), are generated in situ on the anode surface (e.g., on a Boron-Doped Diamond or SnO₂ anode) from the oxidation of water. These radicals then attack and degrade the organic molecule in the solution, similar to AOPs. nih.gov

Direct Electrochemical Reduction: At the cathode, the molecule can accept electrons, leading to the cleavage of the C-Br bonds. This reductive dehalogenation is an effective pathway for breaking down halogenated organics. The carbon with the most halogens (C1) or the one that forms the most stable radical intermediate would likely be reduced first.

Degradation Products: Complete electrochemical degradation would lead to mineralization. However, partial degradation can result in various intermediates, including smaller organic acids and bromide ions. nih.gov The specific pathways and products depend on factors like electrode material, applied current density, and solution pH.

Despite a comprehensive search for scientific literature, no specific information was found regarding the chemical compound "1-Octen-3-one, 1,1,2-tribromo-". Consequently, it is not possible to provide an article on its reactivity and degradation pathways as outlined in the user's request.

Without any available research data on this specific compound, the generation of a scientifically accurate and informative article that adheres to the requested outline is not feasible. The instructions to include detailed research findings and data tables cannot be fulfilled due to the absence of such information in the public domain.

Therefore, the requested article focusing solely on the chemical compound “1-Octen-3-one, 1,1,2-tribromo-” cannot be generated at this time.

Computational and Theoretical Chemistry Approaches to 1 Octen 3 One, 1,1,2 Tribromo Research

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Quantum chemical calculations, rooted in solving approximations of the Schrödinger equation, are fundamental to predicting the geometric and electronic characteristics of molecules. nih.govacs.org Methods like Density Functional Theory (DFT) offer a balance of computational cost and accuracy, making them well-suited for studying medium-sized organic compounds such as 1-Octen-3-one (B146737), 1,1,2-tribromo-. acs.orgacs.org

For 1-Octen-3-one, 1,1,2-tribromo-, key dihedral angles, such as those around the C3-C4 and C4-C5 bonds, would be systematically rotated to generate a comprehensive set of possible conformations. The results of such an analysis would likely reveal that steric hindrance between the bulky bromine atoms and the pentyl group plays a significant role in determining the lowest energy structures.

Table 1: Hypothetical Relative Energies of 1-Octen-3-one, 1,1,2-tribromo- Conformers

| Conformer | Dihedral Angle (C2-C3-C4-C5) | Relative Energy (kcal/mol) | Population at 298 K (%) |

|---|---|---|---|

| A (Global Minimum) | 175° | 0.00 | 65.2 |

| B | -65° | 0.85 | 20.1 |

| C | 68° | 1.20 | 14.7 |

This table is illustrative and represents the type of data generated from conformational analysis. Actual values would require specific quantum chemical calculations.

Bond dissociation energy (BDE) is a critical measure of the strength of a chemical bond and is essential for predicting the molecule's thermal stability and potential reaction pathways. Quantum chemical calculations can provide reliable estimates of BDEs by computing the energy difference between the intact molecule and the radicals formed upon bond cleavage. acs.org

For 1-Octen-3-one, 1,1,2-tribromo-, the C-Br bonds are of particular interest. Due to the presence of three bromine atoms on adjacent carbons, the BDE of each C-Br bond would be influenced by the others. It is computationally predictable that the C1-Br bonds would have different BDEs from the C2-Br bond due to the electronic environment and steric crowding. Calculating these values helps in understanding which bromine atom is most likely to be lost in radical reactions.

Table 2: Calculated Bond Dissociation Energies for Selected Bonds in 1-Octen-3-one, 1,1,2-tribromo-

| Bond | Bond Dissociation Energy (kcal/mol) |

|---|---|

| C1-Br (geminal) | 68.5 |

| C2-Br | 72.1 |

| C2-C3 | 95.3 |

| C=C | 145.8 |

This table is illustrative. The values are hypothetical and serve to demonstrate the output of BDE calculations.

Molecular Dynamics Simulations of 1-Octen-3-one, 1,1,2-tribromo- in Various Environments

While quantum chemistry provides static pictures of molecules, molecular dynamics (MD) simulations allow for the study of their dynamic behavior over time. unipi.it MD simulations are particularly useful for understanding how a molecule like 1-Octen-3-one, 1,1,2-tribromo- interacts with its environment, such as in a solvent or at an interface. These simulations rely on force fields, which are sets of parameters that describe the potential energy of the system. For halogenated hydrocarbons, the development of accurate force fields is an active area of research. unipi.it

A significant feature of halogenated compounds is the phenomenon of the "σ-hole," an electropositive region on the halogen atom that can lead to strong non-covalent interactions known as halogen bonds. squarespace.comnih.gov MD simulations can incorporate specialized force fields to model these interactions accurately. nih.govnih.gov Simulating 1-Octen-3-one, 1,1,2-tribromo- in a polar solvent like water versus a nonpolar solvent like hexane (B92381) would reveal how solvation affects its conformational preferences and the accessibility of its reactive sites. For instance, in water, the polar ketone group would likely orient towards the solvent, while the hydrophobic pentyl chain would try to minimize contact with water molecules.

Prediction of Spectroscopic Signatures using Computational Methods

Computational chemistry is a powerful tool for predicting various spectroscopic properties, which can be invaluable for identifying and characterizing new compounds. nih.gov By calculating properties like nuclear magnetic shielding tensors, vibrational frequencies, and electronic transitions, researchers can generate theoretical spectra that can be compared with experimental data.

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of 1-Octen-3-one, 1,1,2-tribromo-. These predictions are highly sensitive to the molecule's conformation, and by averaging the shifts over the most stable conformers, a more accurate spectrum can be obtained.

Infrared (IR) Spectroscopy: The IR spectrum is determined by the vibrational modes of the molecule. Quantum chemical calculations can compute these vibrational frequencies. For 1-Octen-3-one, 1,1,2-tribromo-, characteristic peaks for the C=O stretch, C=C stretch, and C-Br stretches would be predicted, helping to confirm the presence of these functional groups.

Mass Spectrometry (MS): While direct prediction of mass spectra is complex, computational methods can help by calculating the energies of potential fragment ions, providing a basis for interpreting experimental fragmentation patterns.

Table 3: Computationally Predicted Spectroscopic Data for 1-Octen-3-one, 1,1,2-tribromo-

| Spectrum Type | Key Feature | Predicted Value |

|---|---|---|

| ¹³C NMR | C=O Carbon | ~195 ppm |

| C=C Carbons | ~130 ppm, ~138 ppm | |

| C-Br Carbons | ~40 ppm, ~55 ppm | |

| IR | C=O Stretch | ~1705 cm⁻¹ |

| C=C Stretch | ~1640 cm⁻¹ | |

| C-Br Stretch | ~550-650 cm⁻¹ |

This table is illustrative and shows the type of spectroscopic data that can be predicted computationally.

Elucidation of Reaction Mechanisms via Transition State Theory and Reaction Path Analysis

Understanding how a molecule reacts is fundamental to its application and safe handling. Computational chemistry allows for the detailed exploration of reaction mechanisms, including the identification of transient intermediates and high-energy transition states. researchgate.net For 1-Octen-3-one, 1,1,2-tribromo-, a potential reaction of interest is its behavior under nucleophilic attack or its rearrangement under thermal or photochemical conditions.

Using methods based on transition state theory, chemists can calculate the activation energies for different potential reaction pathways. For example, the reaction of this compound with a nucleophile could proceed via attack at the carbonyl carbon or through a conjugate addition to the double bond. By mapping the potential energy surface and locating the transition states for both pathways, it is possible to predict which reaction is kinetically favored. The bromination of ketones, for instance, is known to proceed through an enol or enolate intermediate, and the mechanism can be studied in detail using these computational approaches. youtube.comyoutube.commasterorganicchemistry.com

Development of Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) for Related Compounds

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of molecules with their biological activity or physical properties, respectively. While developing a QSAR/QSPR model requires data for a series of related compounds, 1-Octen-3-one, 1,1,2-tribromo- could serve as a data point in a larger study of halogenated enones.

To build such a model, a set of molecular descriptors is calculated for each compound in the series. These descriptors can be derived from quantum chemical calculations and can represent electronic properties (e.g., HOMO/LUMO energies, partial charges), steric properties (e.g., molecular volume), or topological indices. These descriptors are then used to build a mathematical model that can predict the activity or property of new, untested compounds. For a class of compounds including 1-Octen-3-one, 1,1,2-tribromo-, a QSPR model could be developed to predict properties like toxicity, environmental persistence, or receptor binding affinity.

Environmental Occurrence, Distribution, and Fate of 1 Octen 3 One, 1,1,2 Tribromo

Spatial and Temporal Distribution Patterns in Natural and Engineered Aquatic Systems

The presence and distribution of 1-Octen-3-one (B146737), 1,1,2-tribromo- in aquatic environments would be governed by its source, its physicochemical properties, and the characteristics of the receiving waters. As a brominated VOC, its primary sources are likely to be industrial, potentially from manufacturing processes or as a by-product. nih.gov

In natural aquatic systems such as rivers and lakes, the compound's distribution would be influenced by factors like water flow, depth, and the presence of organic matter. Due to its expected volatile nature, concentrations would likely be higher in the water column shortly after a contamination event and decrease over time due to volatilization and degradation. In engineered systems like wastewater treatment plants, its distribution would depend on the treatment processes employed.

The temporal distribution would likely show fluctuations corresponding to industrial discharge cycles or episodic release events. Seasonal variations could also play a role, with higher temperatures potentially increasing volatilization rates and affecting microbial degradation.

Hypothetical Spatiotemporal Distribution Data

| Aquatic System | Location | Concentration (ng/L) - Post-Discharge | Concentration (ng/L) - 7 Days Post-Discharge |

| River | Downstream of Industrial Outfall | 500 - 1500 | 50 - 200 |

| Lake | Near Shoreline | 100 - 300 | 10 - 50 |

| Wastewater Treatment Plant | Influent | 2000 - 5000 | N/A |

| Wastewater Treatment Plant | Effluent | 50 - 100 | N/A |

Sorption and Desorption Dynamics in Environmental Matrices

The sorption and desorption behavior of 1-Octen-3-one, 1,1,2-tribromo- in environmental matrices like soil and sediment would be a key factor in its environmental persistence and bioavailability. Halogenated organic compounds are known to sorb to organic matter in soils and sediments. nih.gov The extent of sorption is often related to the compound's hydrophobicity and the organic carbon content of the matrix. nih.gov

Given its structure, 1-Octen-3-one, 1,1,2-tribromo- is expected to exhibit moderate to high sorption affinity for soils and sediments with high organic carbon content. This sorption can reduce its concentration in the water column but lead to its accumulation in benthic sediments, where it may persist for longer periods. Desorption, the release of the compound from these matrices back into the water, would likely be a slow process, acting as a long-term, low-level source of contamination.

Hypothetical Sorption Coefficients

| Environmental Matrix | Organic Carbon Content (%) | Sorption Coefficient (Koc) (L/kg) |

| Sandy Soil | 0.5 | 500 |

| Clay Loam | 2.5 | 2500 |

| River Sediment | 4.0 | 4000 |

| Industrial Sludge | 10.0 | 10000 |

Volatilization and Atmospheric Transport Processes

As a volatile organic compound, 1-Octen-3-one, 1,1,2-tribromo- is expected to readily volatilize from water surfaces into the atmosphere. nih.gov The rate of volatilization would be influenced by factors such as water temperature, air and water turbulence, and the compound's Henry's Law constant.

Once in the atmosphere, it can be transported over significant distances, contributing to its wider environmental distribution. e-bookshelf.de Its atmospheric fate would be determined by photochemical reactions, primarily with hydroxyl radicals. nih.gov Such reactions would lead to its degradation into other, potentially less harmful, compounds. The atmospheric lifetime of halogenated VOCs can range from hours to days. mdpi.com

Biodegradation and Biotransformation Pathways of 1-Octen-3-one, 1,1,2-tribromo-

The biodegradation of halogenated organic compounds is a critical process in their environmental removal. nih.gov Microorganisms have evolved a variety of enzymes and metabolic pathways to break down these compounds. nih.gov

Identification of Microbial Communities Involved in Degradation

The biodegradation of 1-Octen-3-one, 1,1,2-tribromo- would likely be carried out by a consortium of microorganisms. Bacteria from the genera Pseudomonas and Rhodococcus are well-known for their ability to degrade a wide range of halogenated compounds. mdpi.com Fungi may also play a role in the initial breakdown of the compound. The presence of a carbon co-substrate may be necessary to support the growth of the degrading microbial populations. mdpi.comresearchgate.net

Elucidation of Enzyme-Catalyzed Transformation Mechanisms

The initial step in the biodegradation of 1-Octen-3-one, 1,1,2-tribromo- would likely involve dehalogenation, the removal of the bromine atoms. This can be catalyzed by enzymes such as dehalogenases. acs.orgscispace.com Both oxidative and reductive dehalogenation mechanisms are possible. nih.gov

Oxidative dehalogenation: This process, often mediated by mono- or dioxygenase enzymes, would involve the incorporation of oxygen into the molecule, leading to the removal of a bromine atom. google.com

Reductive dehalogenation: Under anaerobic conditions, the bromine atoms could be removed and replaced by hydrogen atoms. nih.gov

Following dehalogenation, the resulting non-halogenated organic molecule would likely be further degraded through conventional metabolic pathways.

Evaluation of Persistence and Environmental Half-Life

The environmental persistence of a chemical is determined by the combined rates of all degradation and removal processes. For 1-Octen-3-one, 1,1,2-tribromo-, its persistence would be a function of volatilization, sorption, and biodegradation rates.

The environmental half-life, the time it takes for half of the initial concentration of a substance to be removed from a specific environmental compartment, is a key indicator of persistence. Given its volatile nature and susceptibility to biodegradation, the half-life of 1-Octen-3-one, 1,1,2-tribromo- in aquatic environments is expected to be in the range of days to weeks. researchgate.netecetoc.org However, in anaerobic sediments where it may be sequestered, its half-life could be significantly longer.

Hypothetical Environmental Half-Life Estimates

| Environmental Compartment | Estimated Half-Life | Primary Removal Process(es) |

| Surface Water (aerobic) | 5 - 20 days | Volatilization, Biodegradation |

| Atmosphere | 1 - 5 days | Photochemical Degradation |

| Soil (aerobic) | 20 - 60 days | Biodegradation, Sorption |

| Sediment (anaerobic) | 100 - 300 days | Biodegradation (reductive dehalogenation) |

Advanced Applications and Utilization of 1-Octen-3-one, 1,1,2-tribromo- as a Chemical Intermediate: A Review of Currently Available Scientific Literature

Following a comprehensive review of scientific databases and chemical literature, it has been determined that there is no available information on the chemical compound “1-Octen-3-one, 1,1,2-tribromo-”. Searches for this specific tribrominated derivative of 1-octen-3-one did not yield any results pertaining to its synthesis, properties, or applications.

The parent compound, 1-octen-3-one, is a well-documented substance known for its characteristic metallic and mushroom-like odor. However, information regarding its tribrominated analogue is absent from the current body of scientific knowledge.

Consequently, it is not possible to provide a detailed article on the applications of 1-Octen-3-one, 1,1,2-tribromo- as a chemical intermediate in the following requested areas:

Advanced Applications and Utilization of 1 Octen 3 One, 1,1,2 Tribromo As a Chemical Intermediate

Role in Material Science or Polymer Chemistry

Without any published research or data, any discussion on these topics would be purely speculative and would not meet the required standards of scientific accuracy. Further research into the synthesis and characterization of 1-Octen-3-one (B146737), 1,1,2-tribromo- would be necessary before its potential applications could be explored and documented.

Emerging Research Directions and Future Perspectives on 1 Octen 3 One, 1,1,2 Tribromo

Integration of Multi-Omics Approaches for Environmental Monitoring and Transformation Studies

The environmental journey of a compound like 1-Octen-3-one (B146737), 1,1,2-tribromo- is complex, involving interactions with various biological systems. Multi-omics approaches, which analyze the complete set of a specific type of biological molecule, are powerful tools for deciphering these interactions. researchgate.netau.dk Integrating genomics, transcriptomics, proteomics, and metabolomics can provide a holistic view of how microorganisms and other organisms respond to and potentially transform this compound in the environment. nih.gov

For instance, metagenomic analysis of soil or water samples contaminated with 1-Octen-3-one, 1,1,2-tribromo- could identify microbial communities with the potential for dehalogenation. nih.gov By studying the genomes of these organisms, researchers can pinpoint specific genes and enzymes, such as dehalogenases, responsible for breaking down the compound. nih.govnih.gov Transcriptomics and proteomics would then reveal which of these genes are actively expressed and which proteins are produced in the presence of the contaminant, confirming their role in its biodegradation. Metabolomics, the study of small molecule metabolites, can identify the intermediate and final products of this transformation, offering a complete picture of the degradation pathway. ch4eo.info This integrated approach not only helps in monitoring the presence and impact of the compound but also aids in discovering novel bioremediation pathways. nih.gov

Table 1: Application of Multi-Omics for Studying 1-Octen-3-one, 1,1,2-tribromo-

| Omics Technique | Target Molecules | Potential Insights for 1-Octen-3-one, 1,1,2-tribromo- |

|---|---|---|

| Metagenomics | DNA from microbial communities | Identification of microorganisms and genes (e.g., dehalogenases) involved in biodegradation. |

| Transcriptomics | RNA (gene expression) | Understanding the regulatory response of organisms to exposure and identifying actively transcribed degradation-related genes. |

| Proteomics | Proteins | Identifying the specific enzymes and proteins produced during the transformation process. |

| Metabolomics | Metabolites (small molecules) | Characterizing the breakdown products (metabolites) and elucidating the complete transformation pathway. |

| Adductomics | Covalently modified biomolecules | Identifying biomarkers of exposure by detecting reactions between the compound and biological macromolecules like DNA or proteins. |

Advanced Spectroscopic and Imaging Techniques for In Situ Characterization

Detecting and quantifying specific halogenated compounds like 1-Octen-3-one, 1,1,2-tribromo- in complex environmental samples presents a significant analytical challenge. chromatographyonline.com Advanced spectroscopic and imaging techniques are crucial for in situ characterization, providing sensitive and selective analysis without extensive sample preparation. semanticscholar.org

Techniques such as two-dimensional gas chromatography (GC×GC) coupled with high-resolution mass spectrometry (HRMS) offer enhanced separation and identification capabilities, which are essential for distinguishing the target compound from a multitude of other organic molecules present in environmental matrices. chromatographyonline.comresearchgate.net For structural elucidation, nuclear magnetic resonance (NMR) spectroscopy remains a powerful tool. researchgate.netsemanticscholar.org

Furthermore, spectroscopic imaging techniques are emerging that could visualize the distribution of 1-Octen-3-one, 1,1,2-tribromo- within environmental microstructures. X-ray spectroscopy, for example, can probe the bonding environment of bromine atoms in soil or sediment samples, providing insights into the compound's interactions with its surroundings. nih.gov Synchrotron radiation infrared microspectroscopy (SR-IMS) could potentially map the localization of the molecule within plant tissues or microbial biofilms based on its characteristic functional groups. semanticscholar.org These methods are critical for understanding the compound's transport, partitioning, and localization in the environment at a micro-scale.

Table 2: Spectroscopic and Imaging Techniques for Characterization

| Technique | Principle | Application for 1-Octen-3-one, 1,1,2-tribromo- |

|---|---|---|

| GC×GC-HRMS | Advanced chromatographic separation with high-resolution mass detection | Accurate identification and quantification in complex environmental samples (water, soil, air). |

| NMR Spectroscopy | Nuclear magnetic resonance of atomic nuclei | Unambiguous structure confirmation and elucidation of transformation products. chemrxiv.org |

| X-ray Spectroscopy | Core electron excitation by X-rays | In situ determination of bromine's chemical state and bonding environment in solid matrices. nih.gov |

| SR-IMS | Infrared microspectroscopy using synchrotron radiation | Mapping the spatial distribution of the compound in biological tissues or environmental samples. semanticscholar.org |

Development of Sustainable Synthesis and Remediation Strategies

The principles of green chemistry are increasingly guiding the development of new synthetic and remediation methods to minimize environmental impact. nih.gov For a compound like 1-Octen-3-one, 1,1,2-tribromo-, this involves creating more sustainable pathways for its synthesis and effective, environmentally benign methods for its removal.

Sustainable Synthesis: Traditional bromination of ketones often involves hazardous reagents like elemental bromine (Br₂). ingentaconnect.commasterorganicchemistry.com Greener synthetic alternatives focus on improving atom economy and reducing hazard. bohrium.com This includes oxidative bromination methods that use safer bromide salts (e.g., HBr) in combination with a clean oxidant like hydrogen peroxide, with water being the only byproduct. rsc.org Another approach is the use of N-halosuccinimides, although their atom economy can be poor. rsc.org A highly promising area is biocatalysis, which employs halogenase enzymes to perform regioselective halogenation under mild, aqueous conditions, representing a potentially transformative approach for industrial synthesis. acs.org

Sustainable Remediation: Remediation of sites contaminated with halogenated organic compounds requires strategies that are both effective and eco-friendly. Bioremediation is a key sustainable approach, utilizing the metabolic capabilities of microorganisms (bacteria, fungi) to break down contaminants into less harmful substances. researchgate.net This can involve bioaugmentation (introducing specific microbes) or biostimulation (adding nutrients to encourage native microbial activity). For more recalcitrant compounds, advanced oxidation processes (AOPs), such as catalytic ozonation, can be employed. These methods use powerful oxidizing agents to destroy the organic molecule, though care must be taken to avoid the formation of toxic byproducts like bromate (B103136). mdpi.com

Interdisciplinary Research on the Environmental Chemistry and Transformation of Halogenated Compounds

Understanding the complete lifecycle of 1-Octen-3-one, 1,1,2-tribromo- requires a deeply interdisciplinary approach. Halogenated organic compounds (HOCs) can be persistent, bioaccumulative, and exhibit toxicity, making it essential to study their behavior from a broad scientific perspective. nih.govepa.govmurdoch.edu.au This involves collaboration between organic chemists, environmental scientists, toxicologists, and microbiologists.

While many HOCs are anthropogenic, naturally occurring organobromine compounds are also widespread, particularly in marine environments, produced by organisms like algae and sponges. nih.govosti.gov Research into these natural compounds can provide valuable insights into the enzymatic pathways for both the formation and degradation of carbon-bromine bonds, which could inform bioremediation strategies. nih.gov

Interdisciplinary studies would investigate the transformation of 1-Octen-3-one, 1,1,2-tribromo- under various environmental conditions (e.g., photolysis by sunlight, hydrolysis in water, microbial degradation in soil). A critical aspect is the identification of its transformation products, which may have different toxicity and persistence profiles than the parent compound. Such comprehensive research is vital for accurate environmental risk assessment and the development of effective management policies. osti.gov

Methodological Advancements in Computational Chemistry for Predictive Modeling

Computational chemistry provides powerful tools for predicting the properties, behavior, and fate of molecules like 1-Octen-3-one, 1,1,2-tribromo- before extensive and costly laboratory experiments are conducted. nih.gov These in silico methods are becoming increasingly accurate and integral to modern chemical research. researchgate.net

Density Functional Theory (DFT) is a quantum mechanical method used to calculate the electronic structure of molecules. rsc.org For 1-Octen-3-one, 1,1,2-tribromo-, DFT can be used to predict its geometric structure, spectroscopic properties, and the mechanisms of its transformation reactions. nih.gov This can help elucidate how it might degrade in the environment. Molecular dynamics (MD) simulations can model the interactions of the compound with biological molecules, such as enzymes, to understand its potential for biodegradation or toxicity. chemrxiv.org

Quantitative Structure-Activity Relationship (QSAR) models establish a mathematical correlation between the chemical structure of a compound and its biological activity or environmental properties. nih.gov By developing QSAR models for a series of related brominated ketones, researchers could predict the potential toxicity, biodegradability, or bioaccumulation factor of 1-Octen-3-one, 1,1,2-tribromo-. nih.gov These predictive models are invaluable for prioritizing chemicals for further experimental testing and for designing safer, more environmentally benign alternatives.

Table 3: Computational Modeling for Predictive Analysis

| Computational Method | Principle | Predictive Application for 1-Octen-3-one, 1,1,2-tribromo- |

|---|---|---|

| Density Functional Theory (DFT) | Quantum mechanical modeling of electronic structure | Prediction of reactivity, reaction mechanisms, and spectroscopic properties. rsc.org |

| Molecular Dynamics (MD) | Simulation of physical movements of atoms and molecules | Modeling interactions with biological targets (e.g., enzymes) and environmental surfaces. chemrxiv.org |

| QSAR | Statistical correlation of chemical structure with properties | Prediction of toxicity, biodegradability, and other environmental endpoints. nih.govnih.gov |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Octen-3-one, 1,1,2-tribromo- under varying bromination conditions?

- Methodological Answer : Bromination of α,β-unsaturated ketones like 1-octen-3-one can proceed via radical or electrophilic pathways. To optimize selectivity, researchers should systematically vary reaction parameters (e.g., solvent polarity, temperature, brominating agents like Br₂ or NBS) and monitor intermediates using GC-MS or NMR. For example, electrophilic bromination in non-polar solvents may favor 1,2-addition, while radical initiators (e.g., AIBN) could promote allylic bromination. Reaction conditions must be validated against purity metrics (e.g., HPLC) .

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish 1-Octen-3-one, 1,1,2-tribromo- from its structural analogs?

- Methodological Answer :

- ¹H NMR : The vinylic proton (C2) adjacent to the ketone will show deshielding (~δ 6.5–7.5 ppm), while brominated carbons (C1, C2, C3) exhibit splitting patterns dependent on neighboring Br atoms.

- ¹³C NMR : Electronegative bromines induce downfield shifts for C1, C2, and C3 (e.g., C-Br typically ~δ 30-50 ppm).

- IR : The carbonyl stretch (~1700 cm⁻¹) and C-Br vibrations (~500-700 cm⁻¹) are diagnostic.

- MS : Molecular ion clusters (M⁺, M+2, M+4) will reflect the isotopic signature of three bromine atoms. Cross-validate with computational tools (e.g., DFT for predicted spectra) .

Advanced Research Questions

Q. How does the electronic configuration of 1-Octen-3-one, 1,1,2-tribromo- influence its reactivity in radical-mediated reactions?

- Methodological Answer : The electron-withdrawing bromines stabilize radical intermediates at C1 and C2, altering reaction pathways. Use kinetic studies (e.g., EPR spectroscopy) to track radical lifetimes and competitive trapping experiments (e.g., TEMPO quenching). Compare with non-brominated analogs to isolate electronic effects. Computational modeling (e.g., Fukui indices) can predict sites of radical attack .

Q. What environmental factors (pH, UV exposure, oxidants) affect the stability and degradation pathways of 1-Octen-3-one, 1,1,2-tribromo- in aqueous systems?

- Methodological Answer : Design accelerated aging experiments under controlled conditions:

- pH : Test stability in buffered solutions (pH 3–11) with LC-MS monitoring for hydrolysis/byproducts.

- UV : Exclude the compound to UV-Vis light (200-400 nm) and track photodegradation via time-resolved spectroscopy.

- Oxidants : Introduce ozone or hydroxyl radicals (Fenton’s reagent) to simulate atmospheric oxidation. Use high-resolution mass spectrometry (HRMS) to identify transformation products .

Q. How can contradictions in reported reaction yields for 1-Octen-3-one, 1,1,2-tribromo- be resolved through meta-analysis?

- Methodological Answer : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate literature discrepancies. For example:

- Feasibility : Compare solvent purity, catalyst loadings, and reaction scales across studies.

- Novelty : Identify overlooked variables (e.g., trace moisture in brominating agents).

- Relevance : Use statistical tools (ANOVA, Bayesian inference) to quantify variability and isolate significant factors .

Experimental Design & Data Analysis

Q. What statistical approaches are recommended for optimizing the synthesis of 1-Octen-3-one, 1,1,2-tribromo-?

- Methodological Answer : Implement a Box-Behnken design or central composite design to model nonlinear relationships between variables (e.g., temperature, stoichiometry, reaction time). Analyze response surfaces to identify global yield maxima. Validate with confirmation runs and report confidence intervals .

Q. How can researchers mitigate systematic errors in quantifying trace levels of 1-Octen-3-one, 1,1,2-tribromo- in environmental samples?

- Methodological Answer :

- Sample Preparation : Use isotope dilution (e.g., ¹³C-labeled internal standards) to correct for matrix effects.

- Instrument Calibration : Perform standard additions to account for signal suppression/enhancement in LC-MS/MS.

- Quality Control : Include blanks, duplicates, and spike recoveries in each batch. Report limits of detection (LOD) and quantification (LOQ) with uncertainty estimates .

Further Research Directions

Q. What unresolved questions exist regarding the ecological impact of 1-Octen-3-one, 1,1,2-tribromo- in soil microbiota?

- Methodological Answer : Conduct microcosm studies to assess biodegradation kinetics and microbial community shifts (via 16S rRNA sequencing). Compare with structurally similar compounds (e.g., tribrominated alkanes) to identify structure-activity relationships (SARs) .

Q. How can advanced imaging techniques (e.g., AFM, TEM) elucidate surface adsorption dynamics of 1-Octen-3-one, 1,1,2-tribromo- on indoor materials?

- Methodological Answer : Functionalize surfaces (e.g., silica, PVC) and use time-lapse microspectroscopy to track adsorption isotherms. Correlate with computational models (e.g., molecular dynamics simulations) to predict interfacial behavior .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.